HyT36(-Cl) Lacks Covalent HaloTag Binding: A 0% vs. 100% Functional Dichotomy
HyT36(-Cl) is the deschloro analog of HyT36, specifically designed as an inactive control. The key functional differentiator is the absence of the chloroalkane moiety, which is essential for covalent attachment to the HaloTag protein [1]. This structural modification renders HyT36(-Cl) incapable of binding HaloTag, in stark contrast to HyT36, which forms a covalent bond with the HaloTag dehalogenase active site [2]. This binary difference in binding competency is the foundational mechanism for their divergent biological activities [3].
| Evidence Dimension | Covalent binding to HaloTag protein |
|---|---|
| Target Compound Data | 0% binding (no covalent attachment) |
| Comparator Or Baseline | HyT36: 100% binding (covalent attachment) |
| Quantified Difference | Absolute functional dichotomy (inactive vs. active) |
| Conditions | In vitro binding assay; based on the known mechanism of action of HyT tags and the defined structure-activity relationship of HyT36 [1] |
Why This Matters
For procurement, this confirms HyT36(-Cl) as the only structurally matched negative control for HyT36, essential for validating target engagement and eliminating false-positive results from assay interference.
- [1] Tae HS, Sundberg TB, Neklesa TK, Noblin DJ, Gustafson JL, Roth AG, Raina K, Crews CM. Identification of hydrophobic tags for the degradation of stabilized proteins. Chembiochem. 2012;13(4):538-541. View Source
- [2] Neklesa TK, Tae HS, Schneekloth AR, Stulberg MJ, Corson TW, Sundberg TB, Raina K, Holley SA, Crews CM. Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nat Chem Biol. 2011;7(8):538-543. View Source
- [3] MedChemExpress. HyT36(-Cl) Product Page. Accessed 2026. View Source
